molecular formula C21H16ClN3O3S2 B2450144 N-(6-chloro-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide CAS No. 330190-08-4

N-(6-chloro-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide

Cat. No. B2450144
CAS RN: 330190-08-4
M. Wt: 457.95
InChI Key: UQJJQQZAROGRLZ-UHFFFAOYSA-N
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide, also known as CBB1007, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. This compound is a member of the benzothiazole family and has been shown to have promising anticancer activity in preclinical studies.

Scientific Research Applications

Synthesis and Electrophysiological Activity

  • The synthesis and evaluation of cardiac electrophysiological activities of various N-substituted benzamide derivatives, including compounds related to N-(6-chloro-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide, have been reported. These compounds showed potential as selective class III electrophysiological agents, indicating their importance in cardiac arrhythmia research (Morgan et al., 1990).

Anticancer Activity

  • Research into pro-apoptotic indapamide derivatives for anticancer applications has revealed that certain compounds, structurally related to N-(6-chloro-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide, exhibited significant anticancer activities. These findings highlight the potential of benzothiazole derivatives in the development of new anticancer agents (Yılmaz et al., 2015).

Bioactive Molecules for Biological Screening

  • The synthesis of fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole for biological and pharmacological screening has been explored. These compounds, including those structurally related to N-(6-chloro-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide, have been screened for antimicrobial, antiinflammatory, anticonvulsant, and anthelmintic activities (Patel et al., 2009).

Inhibitors of Type III Secretion in Yersinia

  • Design and synthesis of 2-arylsulfonylamino-benzanilides as potential inhibitors of type III secretion in Yersinia have been reported. This research suggests the potential of such compounds, including those structurally similar to N-(6-chloro-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide, in preventing or treating bacterial infections (Kauppi et al., 2007).

properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O3S2/c1-13-6-9-15(10-7-13)30(27,28)25-17-5-3-2-4-16(17)20(26)24-21-23-18-11-8-14(22)12-19(18)29-21/h2-12,25H,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQJJQQZAROGRLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-chloro-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide

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